![molecular formula C21H27N5O2S B3007370 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide CAS No. 898345-53-4](/img/structure/B3007370.png)
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide” is a complex organic molecule. It has a molecular formula of C21H27N5O2S and an average mass of 413.536 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thiazolo[3,2-b][1,2,4]triazol ring attached to a piperidine ring via a methyl group. The thiazolo[3,2-b][1,2,4]triazol ring also has an ethyl group and a hydroxy group attached, while the piperidine ring carries a carboxamide group .Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel derivatives of 1,2,4-triazole, including compounds similar in structural complexity to 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These studies illustrate the potential of such compounds in developing new antimicrobial agents. For example, Bektaş et al. (2010) reported on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, showcasing their potential against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Similarly, Fandaklı et al. (2012) described the reduction, Mannich reaction, and antimicrobial activity evaluation of some new 1,2,4-triazol-3-one derivatives, further highlighting the antimicrobial potential of such chemical frameworks (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Pharmacological Evaluation
Further research has explored the pharmacological applications of 1,2,4-triazole derivatives. Suresh et al. (2016) synthesized a new series of thiazolo-triazolo-pyridine derivatives and evaluated their antibacterial and antifungal activity, demonstrating significant biological activity against the tested microorganisms. This work suggests the broad potential of these compounds in pharmacological settings (Suresh, Lavanya, & Rao, 2016).
Inhibition of Soluble Epoxide Hydrolase
Another intriguing application area for 1,2,4-triazole derivatives is in the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a significant role in inflammation and blood pressure regulation. Thalji et al. (2013) discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of sEH, highlighting the importance of the triazine heterocycle for high potency and selectivity. This research opens up avenues for the development of new therapeutic agents for treating diseases associated with the sEH pathway (Thalji, McAtee, Belyanskaya, Brandt, Brown, Costell, Ding, Dodson, Eisennagel, Fries, Gross, Harpel, Holt, Israel, Jolivette, Krosky, Li, Lu, Mandichak, Roethke, Schnackenberg, Schwartz, Shewchuk, Xie, Behm, Douglas, Shaw, & Marino, 2013).
Mechanism of Action
Target of Action
The compound, 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide, is a derivative of thiazole and triazole . Thiazoles and triazoles are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Thiazole and triazole derivatives are known to bind in the biological system with a variety of enzymes and receptors . The interaction between these compounds and their targets can lead to various biological activities .
Biochemical Pathways
Thiazole and triazole derivatives are known to show versatile biological activities . They can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Derivatives of 1,2,4-triazole have been noted for their good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Result of Action
Thiazole and triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Action Environment
The synthesis and study of antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues have been reported .
properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-3-13-5-7-14(8-6-13)17(25-11-9-15(10-12-25)19(22)27)18-20(28)26-21(29-18)23-16(4-2)24-26/h5-8,15,17,28H,3-4,9-12H2,1-2H3,(H2,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOMSJGGRZYKIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.